3-Fluoromandelic acid
Overview
Description
Mechanism of Action
Target of Action
3-Fluoromandelic acid, also known as α-fluoro-3-phenylglycolic acid, is an aromatic carboxylic acid It’s worth noting that similar compounds like 3-fluoro-l-tyrosine target proteins like superoxide dismutase [mn], mitochondrial .
Mode of Action
It is derived from mandelic acid, where one of the hydrogen atoms on the phenyl ring is substituted with a fluorine atom . This fluorine substitution can introduce desirable properties, such as altered reactivity, bioavailability, or pharmacokinetics, in the final products .
Biochemical Pathways
It’s known that similar fluorinated compounds can be metabolized by microorganisms . For instance, the microbial degradation of fluorinated drugs has been studied, and it’s found that these compounds can impact various biochemical pathways .
Pharmacokinetics
It’s mentioned that the fluorine substitution in this compound can alter its reactivity, bioavailability, or pharmacokinetics .
Result of Action
It’s known that fluorinated compounds can have unique properties due to the presence of the fluorine atom, which can influence their reactivity and interaction with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoromandelic acid can be synthesized through various methods. One common approach involves the resolution of racemic 4-fluoromandelic acid using S-1-naphthaleneethylamine as a resolving agent . The process includes dissolving racemic 4-fluoromandelic acid in a mixed solution of alcohol and water, followed by the addition of S-1-naphthaleneethylamine. The resulting enantiomeric salt is then recrystallized and acidified to obtain S-4-fluoromandelic acid .
Industrial Production Methods: Industrial production methods for this compound often involve enantiospecific co-crystallization techniques. For example, levetiracetam can be used as a resolving agent to form enantiospecific co-crystals with halogenated mandelic acids, including this compound . This method allows for efficient separation and high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoromandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-fluorobenzoic acid, while reduction can produce 3-fluorophenylmethanol .
Scientific Research Applications
3-Fluoromandelic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoromandelic acid
- 4-Fluoromandelic acid
- 3-Chloromandelic acid
- 4-Bromomandelic acid
Comparison: 3-Fluoromandelic acid is unique due to the position of the fluorine atom on the phenyl ring. This specific substitution can result in different reactivity and biological properties compared to other halogenated mandelic acids . For example, this compound may exhibit higher stability and bioavailability than its chlorinated or brominated counterparts .
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJOYMRHWMPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-05-1 | |
Record name | 395-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Celite in the enzymatic resolution of 3-Fluoromandelic Acid?
A1: The research demonstrates that supporting the lipase PS "Amano" SD enzyme on Celite significantly enhances both its activity and stability in organic media []. This immobilization technique is crucial for scaling up the resolution process of this compound, as it allows for a more robust and efficient reaction. Without Celite, the enzyme's performance might be compromised in the organic solvent, leading to lower yields and purity of the desired (R)-enantiomer.
Q2: What are the advantages of using enzymatic resolution compared to other methods for separating enantiomers of this compound?
A2: Enzymatic resolution offers several advantages over traditional chemical methods for separating enantiomers:
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